5-Azaspiro[2.4]heptan-7-amine
Overview
Description
5-Azaspiro[2.4]heptan-7-amine, also known as this compound, is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
JAK1 Selective Inhibitor
5-Azaspiro[2.4]heptan-7-amine was utilized as a core scaffold to design a potent JAK1 selective inhibitor, aiming to optimize for diseases like rheumatoid arthritis. The compound exhibited significant selectivity and efficacy, highlighting its potential in therapeutic applications (Chieyeon et al., 2018).
Potent Antibacterial Activity
A derivative of this compound demonstrated potent antibacterial properties, particularly against respiratory pathogens. The synthesis of this derivative aimed at treating respiratory tract infections, showcasing the compound's role in combating infectious diseases (Odagiri et al., 2013).
Scaffolds for Drug Discovery
The molecule served as a building block for the synthesis of various azaspirocycles. These cycles were further converted into functionalized pyrrolidines, piperidines, and azepines, essential scaffolds for chemistry-driven drug discovery, highlighting the molecule's versatility in creating diverse chemical structures (Wipf et al., 2004).
Orexin Receptor Antagonists
5-Azaspiro[2.4]heptanes were discovered as a novel class of potent orexin receptor antagonists. These compounds showed promising pharmacokinetic properties and were optimized for their selectivity and efficacy, marking their importance in neuropharmacology (Stasi et al., 2013).
Dopamine D3 Receptor Antagonists
The molecule was part of a novel series of compounds with high affinity and selectivity at the dopamine D3 receptor. These compounds were characterized for their pharmacokinetic properties and selectivity over the hERG channel, indicating their potential in treating disorders related to the dopaminergic system (Micheli et al., 2016).
Mechanism of Action
Target of Action
The primary target of 5-Azaspiro[2.4]heptan-7-amine is Janus Kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway. This pathway is involved in processes such as cell growth, cell proliferation, and immune response.
Mode of Action
This compound interacts with JAK1 by inhibiting its activity . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in cellular processes controlled by this pathway. The compound exhibits an IC50 value of 8.5 nM against JAK1, indicating its potent inhibitory effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway . By inhibiting JAK1, the compound disrupts the normal functioning of this pathway, affecting downstream processes such as cell growth and immune response.
Result of Action
The inhibition of JAK1 by this compound leads to a disruption in the JAK-STAT signaling pathway. This can result in changes in cellular processes such as cell growth and immune response. The compound’s action has been shown to exhibit desired efficacies in certain in vivo studies .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It has been used as a core scaffold in the design of selective inhibitors , suggesting that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Given its use in the design of selective inhibitors , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-azaspiro[2.4]heptan-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTBUCYRQSUCCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile interact with JAK1 and what are the downstream effects of this interaction?
A1: While the specific binding interactions of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile with JAK1 aren't detailed in the abstract, it's identified as a JAK1 selective inhibitor. [] JAK1 typically gets activated upon cytokine stimulation, leading to phosphorylation of downstream STAT proteins. This phosphorylation triggers STAT dimerization and translocation to the nucleus, where they regulate gene expression involved in immune responses and inflammation. By inhibiting JAK1, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile likely disrupts this signaling cascade, ultimately reducing the expression of pro-inflammatory genes.
Q2: What is the significance of incorporating the 5-azaspiro[2.4]heptan-7-amine moiety in the design of this JAK1 inhibitor?
A2: The research highlights that the design of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile was inspired by combining structural elements from tofacitinib (a known JAK inhibitor) and the this compound scaffold. [] This suggests that the this compound moiety likely contributes to potent and selective JAK1 inhibition, potentially through specific interactions with the enzyme's active site. Further structure-activity relationship studies would be needed to elucidate the precise role of this structural motif in the inhibitor's activity and selectivity profile.
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